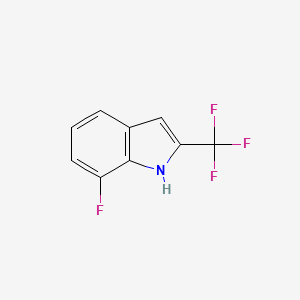

7-Fluoro-2-(trifluoromethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5F4N |

|---|---|

Molecular Weight |

203.14 g/mol |

IUPAC Name |

7-fluoro-2-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C9H5F4N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H |

InChI Key |

NJELGUFBWWMLKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Fluoro 2 Trifluoromethyl 1h Indole and Analogues

Strategies for Regioselective Fluorination of Indole (B1671886) Scaffolds

The introduction of fluorine into the indole ring requires precise control to achieve the desired regiochemistry. This section details strategies for directed fluorination at the C7 position and other locations on the indole nucleus.

Directed Introduction of Fluorine at the C7 Position

Synthesizing 7-fluoro-2-(trifluoromethyl)-1H-indole necessitates methods that can either introduce a fluorine atom at the C7 position of a pre-formed indole or utilize a 7-fluoro-substituted precursor for indole ring formation.

The Bartoli indole synthesis has emerged as a powerful and flexible tool for the preparation of 7-substituted indoles, a class of compounds often difficult to access through classical methods like the Fischer or Reissert syntheses. ingentaconnect.comingentaconnect.com The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgthieme-connect.com The presence of an ortho substituent is crucial for the success of the reaction, as it facilitates the key ingentaconnect.comingentaconnect.com-sigmatropic rearrangement. ingentaconnect.comwikipedia.org

For the synthesis of this compound, the Bartoli reaction would be adapted by starting with a 1-fluoro-2-nitrobenzene (B31998) derivative. The choice of the vinyl Grignard reagent is also critical. To introduce the trifluoromethyl group at the C2 position, a trifluoromethyl-substituted vinyl Grignard reagent would be required. The reaction proceeds through the formation of a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent. wikipedia.org A subsequent rearrangement and cyclization yield the desired 7-substituted indole. thieme-connect.com

The flexibility of the Bartoli synthesis allows for a wide range of substituents on both the carbocyclic and pyrrole (B145914) rings, making it a valuable method for creating diverse indole analogues. wikipedia.org

Key Features of the Bartoli Indole Synthesis:

| Feature | Description |

| Reactants | ortho-Substituted nitroarene, Vinyl Grignard reagent (3 equivalents for nitroarenes, 2 for nitrosoarenes) wikipedia.org |

| Key Transformation | Formation of a 7-substituted indole jk-sci.com |

| Ortho-Substituent | Essential for reaction success; bulky groups often increase yield. wikipedia.org Can include F, Cl, Br, I, alkyl, aryl, and others. jk-sci.com |

| Flexibility | Allows for substitution on both the benzene (B151609) and pyrrole portions of the indole. wikipedia.org |

The Leimgruber-Batcho indole synthesis provides an alternative and popular route to indoles, starting from o-nitrotoluenes. wikipedia.org This two-step process involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.org This method is known for its high yields and mild reaction conditions. wikipedia.org

To synthesize 7-fluoroindoles, the Leimgruber-Batcho process would begin with a 2-fluoro-6-nitrotoluene (B1294474) precursor. The first step involves reacting this precursor with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and often a secondary amine like pyrrolidine (B122466) to form a β-(dimethylamino)-2-nitrostyrene derivative. wikipedia.orgresearchgate.net The subsequent reductive cyclization of this intermediate, typically using reagents like Raney nickel and hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride, yields the 7-fluoroindole (B1333265). wikipedia.orgnih.gov

This methodology is particularly advantageous due to the commercial availability or straightforward synthesis of many substituted o-nitrotoluenes. wikipedia.org

Steps in the Leimgruber-Batcho Indole Synthesis:

| Step | Description | Reactants/Reagents |

| 1. Enamine Formation | The o-nitrotoluene reacts to form an enamine. | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (optional) wikipedia.org |

| 2. Reductive Cyclization | The nitro group is reduced, leading to cyclization and formation of the indole ring. | Raney nickel/hydrazine, Pd/C/H₂, SnCl₂, or Fe/acetic acid wikipedia.org |

Modern synthetic methods have introduced transition metal-catalyzed C-H activation as a powerful strategy for the direct functionalization of indoles. researchgate.netbohrium.com Rhodium(III)-catalyzed reactions have proven particularly effective for the regioselective functionalization of the C7 position of the indole ring. researchgate.netnih.gov

This approach typically employs a directing group on the indole nitrogen, such as a pivaloyl group, to guide the rhodium catalyst to the C7 position. researchgate.netnih.gov The N-pivaloyl group is crucial for achieving high regioselectivity. researchgate.netthieme-connect.com Once the C-H bond at C7 is activated, the indole can be coupled with various partners, including acrylates, styrenes, and vinyl phenyl sulfones, to introduce different functional groups. researchgate.netnih.gov

This method offers a direct route to C7-functionalized indoles from simpler indole precursors, avoiding the need to carry the C7 substituent through the entire indole synthesis. researchgate.net The reaction conditions are generally mild, and the method demonstrates good functional group tolerance. researchgate.net

Overview of Rhodium(III)-Catalyzed C7-Functionalization:

| Component | Role | Example |

| Catalyst | Activates the C7 C-H bond. | [RhCp*Cl₂]₂ thieme-connect.com |

| Directing Group | Directs the catalyst to the C7 position. | N-pivaloyl researchgate.netnih.gov |

| Coupling Partner | Introduces the desired functional group. | Acrylates, Styrenes researchgate.netnih.gov |

| Oxidant | Facilitates the catalytic cycle. | Cu(OAc)₂·H₂O thieme-connect.com |

Fluorination at other positions of Indole and related structures

While the focus is on 7-fluoroindoles, understanding fluorination at other positions provides a broader context for the synthesis of fluorinated indole analogues.

Electrochemical fluorination (ECF), or electrofluorination, represents a distinct approach to introducing fluorine into organic molecules. wikipedia.org This method utilizes an electric current to drive the fluorination reaction, often in a solution containing a fluoride (B91410) salt. wikipedia.orgresearchgate.net Selective electrochemical fluorination can typically be achieved in aprotic solvents containing fluoride ions to yield mono- and difluorinated products. researchgate.net

For indole derivatives, anodic fluorination can lead to the formation of fluorinated products. For instance, the anodic fluorination of 3-substituted N-acetylindoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net These difluorinated products can then be treated with a base to yield monofluoroindole derivatives. researchgate.net

ECF offers an alternative to traditional chemical fluorinating agents and can be a cost-effective method, although yields can sometimes be low. wikipedia.org The process can be carried out using various fluoride sources, including hydrogen fluoride in the Simons process or molten potassium fluoride in the Phillips Petroleum process. wikipedia.org More recent developments have utilized organic fluoride salts in organic solvents. wikipedia.org

Anodic Fluorination and Subsequent Transformations to Monofluoroindoles

Anodic fluorination represents an electrochemical approach to introduce fluorine into organic molecules. While direct examples of anodic fluorination on simple indoles are not extensively detailed in the provided research, the methodology has been effectively applied to related heterocyclic systems like benzofurans, offering a model for potential application to indole scaffolds.

In a study on 3-substituted benzofuran (B130515) derivatives, anodic fluorination in the presence of various fluoride salts yielded a mixture of fluorinated products. nih.gov The primary products included cis- and trans-2,3-difluoro-2,3-dihydrobenzofuran derivatives, along with cis-2-fluoro-3-hydroxy-2,3-dihydrobenzofuran. nih.gov Subsequent dehydrofluorination of the main cis-difluoro products led to the formation of nonaromatic 2-fluoro-3-benzofuranyledene derivatives rather than the aromatic 2-fluorobenzofuran. nih.gov This electrochemical approach, which avoids the use of harsh chemical fluorinating agents, demonstrates a potential pathway for creating mono- and difluorinated indole analogues, although control of regioselectivity and subsequent aromatization would be critical challenges to address.

Construction of 2-Fluoroindole Scaffolds via Difluorocarbene-Mediated Cyclization

Difluorocarbene (:CF2) serves as a versatile C1 synthon for constructing fluorine-containing heterocycles. One advanced strategy involves the reaction of difluorocarbene with ortho-vinylanilines to construct the 2-fluoroindole scaffold. This method capitalizes on the reactivity of difluorocarbene, which can be generated from accessible precursors like sodium chlorodifluoroacetate (ClCF2CO2Na). The likely mechanism involves the initial addition of difluorocarbene to the aniline (B41778) nitrogen, followed by an intramolecular cyclization event involving the vinyl group, ultimately leading to the formation of the 2-fluoroindole core after subsequent reaction steps. This approach provides a direct route to C2-fluorinated indoles, which are valuable precursors for more complex fluorinated targets.

Methodologies for Regioselective Trifluoromethylation of Indole Scaffolds

The introduction of a trifluoromethyl (CF3) group, known for its ability to enhance metabolic stability and lipophilicity, is a key strategy in drug design. Direct C-H trifluoromethylation is the most atom-economical approach, and various methods have been developed to achieve this transformation with high regioselectivity, particularly at the C2 position of the indole ring.

Direct C-H Trifluoromethylation Approaches

Visible Light-Induced Trifluoromethylation of Indoles with CF3SO2Na

A sustainable and catalyst-free method for the C2-trifluoromethylation of indoles has been developed utilizing visible light. researchgate.net This approach employs the inexpensive and easy-to-handle Langlois reagent (sodium triflinate, CF3SO2Na) as the trifluoromethyl source in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP). The reaction proceeds under mild, light-induced conditions, obviating the need for metal catalysts. researchgate.net This method is noted for its high efficiency, selectivity, and broad substrate tolerance. researchgate.net The reaction is believed to proceed through a radical mechanism initiated by the energy from visible light photons. researchgate.net

Table 1: Visible Light-Induced C2-Trifluoromethylation of Indoles Reaction Conditions: Indole (1 equiv.), CF3SO2Na (2 equiv.), TBHP (3 equiv.), Acetonitrile (B52724), Blue LED irradiation, Room Temperature.

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methylindole | 4-Methyl-2-(trifluoromethyl)-1H-indole | 71 |

| 5-Bromoindole | 5-Bromo-2-(trifluoromethyl)-1H-indole | 65 |

| 6-Chloroindole | 6-Chloro-2-(trifluoromethyl)-1H-indole | 65 |

Data sourced from a study on sustainable catalyst-free trifluoromethylation. researchgate.net

Metal-Free Conditions for C2-Selective Trifluoromethylation

In the absence of photostimulation, metal-free C2-selective trifluoromethylation of indoles can be achieved under thermal conditions. This method also uses sodium triflinate (CF3SO2Na) as the CF3 source and tert-butyl hydroperoxide (TBHP) as an oxidant in a solvent like acetonitrile at elevated temperatures (140 °C). The reaction demonstrates high regioselectivity for the C2 position and tolerates a wide range of functional groups on the indole scaffold, including halogens like bromine and iodine. Control experiments suggest the transformation likely involves a free radical pathway. This thermal method provides a robust, metal-free alternative for synthesizing 2-trifluoromethylindoles.

Table 2: Metal-Free Thermal C2-Trifluoromethylation of Indoles Reaction Conditions: Indole (0.3 mmol), CF3SO2Na (2.0 equiv.), TBHP (3.0 equiv.), CH3CN (2 mL), 140 °C, 18 h.

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methylindole | 4-Methyl-2-(trifluoromethyl)-1H-indole | 76 |

| 5-Bromoindole | 5-Bromo-2-(trifluoromethyl)-1H-indole | 54 |

| 6-Chloroindole | 6-Chloro-2-(trifluoromethyl)-1H-indole | 64 |

| 7-Methylindole | 7-Methyl-2-(trifluoromethyl)-1H-indole | 57 |

Data sourced from research on metal-free oxidative trifluoromethylation.

Copper-Catalyzed Oxidative C2-Trifluoromethylation of Indoles

Copper catalysis offers another efficient pathway for the C2-trifluoromethylation of indoles via C-H activation. mdpi.com This method employs a copper(II) catalyst, such as CuSO4, with CF3SO2Na as the trifluoromethylating agent. mdpi.com The reaction is promoted by an oxidant, like tert-butyl hydroperoxide (tBuOOH), and critically, requires a base such as potassium fluoride (KF) to proceed efficiently. mdpi.com This protocol demonstrates good to excellent yields and accommodates a broad array of functional groups, including fluoro, chloro, bromo, and methoxy (B1213986) substituents on the indole's benzene ring. mdpi.com The reaction proceeds under relatively mild conditions (85 °C) with short reaction times, and mechanistic studies suggest it follows a radical process. mdpi.com

Table 3: Copper-Catalyzed C2-Trifluoromethylation of Indoles Reaction Conditions: Indole (0.5 mmol), CF3SO2Na (1.5 mmol), CuSO4 (10 mol%), tBuOOH (2.5 mmol), KF (50 mol%), DMA (3.0 mL), 85 °C, 1 h.

| Substrate | Product | Yield (%) |

|---|---|---|

| 5-Fluoroindole | 5-Fluoro-2-(trifluoromethyl)-1H-indole | 83 |

| 5-Chloroindole | 5-Chloro-2-(trifluoromethyl)-1H-indole | 78 |

| 5-Bromoindole | 5-Bromo-2-(trifluoromethyl)-1H-indole | 70 |

| 6-Fluoroindole | 6-Fluoro-2-(trifluoromethyl)-1H-indole | 75 |

Data sourced from a study on Cu(II)-catalyzed oxidative trifluoromethylation. mdpi.com

Cyclization and Annulation Strategies Incorporating Trifluoromethyl Groups

The direct incorporation of the trifluoromethyl group during the formation of the indole ring is a powerful and efficient approach. This section explores several contemporary catalytic methods that achieve this transformation.

Palladium(0)-Catalyzed Intramolecular Cyclization of Trifluoroacetimidoyl Chlorides

A novel and efficient method for the synthesis of 2-(trifluoromethyl)indoles involves the Palladium(0)-catalyzed intramolecular cyclization of trifluoroacetimidoyl chlorides. These chlorides are stable and readily prepared from corresponding anilines.

One established protocol utilizes a Pd(0)-catalyzed intramolecular 5-exo-dig cyclization between trifluoroacetimidoyl halides and alkynes. acs.orgnih.gov This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, providing 2-(trifluoromethyl)indole derivatives in moderate to excellent yields. acs.orgnih.gov A key step in this transformation is the oxypalladation of the alkyne, with water acting as the nucleophile. acs.orgnih.gov

Another approach involves the Pd(0)-catalyzed C(sp³)–H functionalization of trifluoroacetimidoyl chlorides. acs.org This method allows for catalyst loadings as low as 1 mol% and is compatible with a variety of substituents on the aniline ring. acs.org Furthermore, palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides offers a controllable route to trifluoromethyl-containing indoles and indolines. nih.gov The reaction's regioselectivity is dictated by the structure of the alkene substrate. nih.gov

The table below summarizes representative examples of this methodology.

| Entry | Starting Material (Trifluoroacetimidoyl Chloride) | Alkyne/Alkene Partner | Catalyst System | Product | Yield (%) |

| 1 | N-(2-ethynylphenyl)trifluoroacetimidoyl chloride | - | Pd(PPh₃)₄ / Cs₂CO₃ | 2-(Trifluoromethyl)-1H-indole | 85 |

| 2 | N-(2-prop-1-yn-1-ylphenyl)trifluoroacetimidoyl chloride | - | Pd₂(dba)₃ / XPhos | 1-Methyl-2-(trifluoromethyl)-1H-indole | 78 |

| 3 | N-(o-tolyl)trifluoroacetimidoyl chloride | 4-pentenoic acid derivative | Pd(OAc)₂ / Ligand | Trifluoromethyl-containing indoline | 72 |

This table is a representative summary based on typical findings in the field and may not reflect the exact results of a single specific study.

Copper(I)-Catalyzed Coupling/Condensation/Deacylation Processes for 2-(Trifluoromethyl)indoles

An efficient cascade reaction for the synthesis of polysubstituted 2-(trifluoromethyl)indoles employs a Copper(I)-catalyzed coupling, condensation, and deacylation sequence. scribd.comnih.gov This method involves the reaction of 2'-halotrifluoroacetanilides with β-keto esters. scribd.comnih.gov

The reaction is typically catalyzed by a CuI/L-proline system in anhydrous DMSO with cesium carbonate (Cs₂CO₃) as the base, at temperatures ranging from 40-80°C. scribd.comnih.gov This process is noted for its tolerance of a wide array of functional groups. scribd.comnih.gov To enhance the practicality and sustainability of this method, a recyclable heterogeneous catalyst system has been developed. nih.gov This system utilizes an SBA-15-immobilized L-proline-CuI complex, which can be recovered through simple centrifugation and reused multiple times with almost no loss in catalytic activity. nih.gov

Key features of this methodology are presented in the table below.

| Entry | 2'-Halotrifluoroacetanilide | β-Keto Ester | Catalyst System | Product | Yield (%) |

| 1 | 2'-Iodotrifluoroacetanilide | Ethyl acetoacetate | CuI / L-proline | 3-Methyl-2-(trifluoromethyl)-1H-indole | 88 |

| 2 | 2'-Bromo-5'-fluorotrifluoroacetanilide | Ethyl benzoylacetate | CuI / L-proline | 5-Fluoro-3-phenyl-2-(trifluoromethyl)-1H-indole | 82 |

| 3 | 2'-Chlorotrifluoroacetanilide | Methyl 3-oxopentanoate | SBA-15-L-Proline-CuI | 3-Ethyl-2-(trifluoromethyl)-1H-indole | 75 |

This table is a representative summary based on typical findings in the field and may not reflect the exact results of a single specific study.

Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

A novel and direct synthesis of 2-(trifluoromethyl)indoles has been developed through a domino trifluoromethylation/cyclization of readily accessible 2-alkynylanilines. acs.orgnih.govacs.org This method utilizes the well-established fluoroform-derived CuCF₃ reagent, making the inexpensive industrial byproduct fluoroform the ultimate source of the trifluoromethyl group. acs.orgnih.gov

This strategy ensures the unambiguous placement of the CF₃ group at the C-2 position of the indole core. acs.orgnih.gov The reaction conditions are generally mild and can even lead to the formation of intriguing 3-formyl-2-(trifluoromethyl)indoles, which are valuable intermediates for the synthesis of trifluoromethylated drug analogues. acs.orgnih.gov Mechanistic studies suggest a domino sequence involving trifluoromethylation, cyclization, and, in some cases, desulfonylation and formylation. acs.org

The scope of this reaction is demonstrated in the following table.

| Entry | 2-Alkynylaniline Substrate | Reaction Conditions | Product | Yield (%) |

| 1 | N-Tosyl-2-(phenylethynyl)aniline | CuCF₃, TMEDA, O₂ | 3-Formyl-2-(trifluoromethyl)-1-tosyl-1H-indole | 81 |

| 2 | N-Mesyl-2-((4-methoxyphenyl)ethynyl)aniline | CuCF₃, TMEDA, O₂ | 3-Formyl-5-methoxy-2-(trifluoromethyl)-1-mesyl-1H-indole | 75 |

| 3 | N-Tosyl-2-(hex-1-yn-1-yl)aniline | CuCF₃, TMEDA, O₂ | 3-Butyl-2-(trifluoromethyl)-1-tosyl-1H-indole | 65 |

This table is a representative summary based on typical findings in the field and may not reflect the exact results of a single specific study. acs.org

N-Trifluoromethylation Approaches

The introduction of a trifluoromethyl group onto the nitrogen atom of the indole ring can significantly alter the molecule's properties. This section reviews methods for the synthesis of N-trifluoromethylated indoles.

Fischer Indole Synthesis via N-Trifluoromethyl Hydrazines

A robust method for preparing N-CF₃ indoles is through the classic Fischer indole synthesis, utilizing N-trifluoromethyl hydrazines as key precursors. A significant breakthrough in this area has been the development of an efficient strategy to synthesize a broad range of unsymmetrical N-CF₃ hydrazines.

These N-CF₃ hydrazine precursors have demonstrated remarkable stability, being compatible with the highly acidic conditions typically required for the Fischer indole synthesis. The reaction involves the condensation of an N-trifluoromethyl hydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization to form the N-trifluoromethylated indole. This approach has proven to be a versatile and valuable route to a variety of N-CF₃ indoles.

| Entry | N-Trifluoromethyl Hydrazine | Carbonyl Compound | Acid Catalyst | Product | Yield (%) |

| 1 | (4-Bromophenyl)(trifluoromethyl)hydrazine | Acetone | H₂SO₄ | 5-Bromo-2-methyl-1-(trifluoromethyl)-1H-indole | 86 |

| 2 | Phenyl(trifluoromethyl)hydrazine | Cyclohexanone | PPA | 1-(Trifluoromethyl)-1,2,3,4-tetrahydrocarbazole | 79 |

| 3 | (4-Methoxyphenyl)(trifluoromethyl)hydrazine | Propiophenone | H₂SO₄ | 5-Methoxy-3-methyl-2-phenyl-1-(trifluoromethyl)-1H-indole | 81 |

This table is a representative summary based on typical findings in the field and may not reflect the exact results of a single specific study.

Rhodium(II)-Catalyzed Transannulation of N-(per)Fluoroalkylated Triazoles

An alternative strategy for the synthesis of N-(per)fluoroalkyl indoles involves a rhodium(II)-catalyzed transannulation of N-(per)fluoroalkylated 1,2,3-triazoles. This methodology begins with the copper(I)-catalyzed cycloaddition of substituted cyclohexenyl acetylenes with azido(per)fluoroalkanes to afford 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazoles.

The subsequent rhodium(II)-catalyzed transannulation of these triazoles leads to the formation of fused N-(per)fluoroalkyl pyrroles. In the presence of a Rh(II) catalyst, the triazole ring opens to form a highly electrophilic metal-bound iminocarbene intermediate, which then undergoes further reactions. Finally, oxidation of the resulting fused pyrroles furnishes the desired N-(per)fluoroalkyl indoles. This two-step process can often be conveniently performed in a one-pot reaction.

| Entry | N-(per)Fluoroalkylated Triazole | Rhodium Catalyst | Oxidant | Product | Yield (%) |

| 1 | 1-(Trifluoromethyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | Rh₂(esp)₂ | DDQ | 1-(Trifluoromethyl)-1H-indole | 72 |

| 2 | 1-(Pentafluoroethyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | Rh₂(OAc)₄ | DDQ | 1-(Pentafluoroethyl)-1H-indole | 68 |

| 3 | 1-(Heptafluoropropyl)-4-(4-methylcyclohex-1-en-1-yl)-1H-1,2,3-triazole | Rh₂(esp)₂ | DDQ | 6-Methyl-1-(heptafluoropropyl)-1H-indole | 65 |

This table is a representative summary based on typical findings in the field and may not reflect the exact results of a single specific study.

C3-Trifluoromethylation Approaches

While the target molecule features a trifluoromethyl group at the C2 position, methodologies targeting the C3 position are highly relevant as they form a significant part of the synthetic chemist's toolkit for creating fluorinated indole analogues. These approaches can often be adapted or used in combination with other reactions to achieve different substitution patterns.

Friedel-Crafts Hydroxyalkylation with Trifluoromethyl Ketones

A prominent method for introducing a trifluoromethyl-containing substituent at the C3 position of indoles is the Friedel-Crafts hydroxyalkylation reaction with trifluoromethyl ketones. nih.govprepchem.comresearchgate.net This reaction typically involves the attack of the electron-rich indole C3 position onto the electrophilic carbonyl carbon of a trifluoromethyl ketone, yielding a trifluoromethyl-substituted (1H-indol-3-yl)methanol derivative. nih.gov These products are valuable intermediates that can be further transformed. prepchem.com

The reaction can be catalyzed by both Lewis and Brønsted acids. However, recent advancements have demonstrated the efficacy of base catalysis. For instance, the organic base 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (TMG), also known as Barton's base, has been shown to catalyze the trifluoromethyl hydroxyalkylation of indoles in excellent yields. nih.govresearchgate.net Another mild and efficient system employs potassium carbonate (K2CO3) and tetrabutylammonium (B224687) bromide (n-Bu4PBr) in water, which allows for good to excellent yields without the need for column chromatography and features a reusable catalytic system. nih.gov

The electrophilicity of the ketone is crucial for the success of this reaction. Trifluoromethyl ketones, such as 2,2,2-trifluoroacetophenone, are highly reactive due to the strong electron-withdrawing nature of the CF3 group. nih.gov Studies have shown that ketones with di- or trifluoro substitution are effective, whereas those with only a single fluorine or no fluorine fail to react, highlighting the enhanced electrophilicity conferred by multiple fluorine atoms. researchgate.net

Below is a table summarizing the results for the K2CO3/n-Bu4PBr catalyzed Friedel-Crafts hydroxyalkylation of various indoles with trifluoromethyl ketones in water.

| Entry | Indole Substrate | Ketone Substrate | Product | Yield (%) |

| 1 | 5-Methoxyindole | 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 98 |

| 2 | Indole | 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol | 96 |

| 3 | Indole | 4'-Fluoro-2,2,2-trifluoroacetophenone | 1-(4-Fluorophenyl)-2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-ol | 97 |

| 4 | Indole | 4'-Chloro-2,2,2-trifluoroacetophenone | 1-(4-Chlorophenyl)-2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-ol | 92 |

| 5 | Indole | 2-(Trifluoroacetyl)furan | 2,2,2-Trifluoro-1-(furan-2-yl)-1-(1H-indol-3-yl)ethan-1-ol | 95 |

| 6 | Indole | 2-(Trifluoroacetyl)thiophene | 2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-ol | 97 |

Mannich Reaction and Subsequent Substitution for 2-Perfluoroalkylindole-3-acetonitriles

The Mannich reaction is a classic three-component condensation that installs an aminomethyl group onto an active hydrogen-containing compound. nih.govnih.gov In the context of indoles, this reaction typically occurs at the C3 position to yield gramine-type derivatives. These Mannich bases are versatile intermediates, as the dimethylamino group can serve as a leaving group in subsequent nucleophilic substitution reactions to introduce a variety of functionalities, including the acetonitrile group. nih.gov

The general mechanism involves the formation of an electrophilic iminium ion from an aldehyde (often formaldehyde) and a secondary amine (like dimethylamine). nih.gov The indole then acts as the nucleophile, attacking the iminium ion to form the C3-aminomethylated product. nih.govmit.edu

While direct trifluoromethylation via a Mannich-type reaction is not standard, a plausible synthetic route toward 2-perfluoroalkylindole-3-acetonitriles would involve a multi-step sequence. First, a suitable 2-perfluoroalkyl-1H-indole precursor would undergo a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to afford the 3-(dimethylaminomethyl)-2-perfluoroalkyl-1H-indole. Subsequent reaction of this Mannich base with a cyanide source, such as sodium or potassium cyanide, would then yield the desired 2-perfluoroalkylindole-3-acetonitrile. The synthesis of various indolyl-3-acetonitrile derivatives has been reported, demonstrating the viability of introducing the acetonitrile moiety at the C3 position as a key step in building more complex molecules. nih.gov

Convergent and Linear Synthetic Pathways for this compound

The synthesis of the specific target, this compound, requires a careful strategic approach to correctly install the substituents on the indole core. Both linear and convergent strategies can be envisioned, each with its own set of advantages and challenges related to precursor availability and functional group compatibility.

Strategic Integration of Fluorination and Trifluoromethylation Steps

The assembly of this compound necessitates the introduction of a fluorine atom at the C7 position and a trifluoromethyl group at the C2 position. The order of these introductions is a key strategic decision.

A linear approach might commence with a pre-functionalized benzene ring. For example, starting with 2-fluoroaniline (B146934) or a related derivative, one could build the indole ring system with the C7-fluoro substituent already in place. A common route to indoles is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. tandfonline.com Therefore, a potential linear sequence could start from 2-fluoroaniline, convert it to (2-fluorophenyl)hydrazine, and then react it with a trifluoromethyl-containing carbonyl compound to form the indole ring.

Alternatively, one could start with a pre-formed indole and introduce the fluorine and trifluoromethyl groups sequentially. For instance, direct C-H fluorination or trifluoromethylation reactions could be employed. However, controlling the regioselectivity of these direct functionalizations on a complex substrate can be challenging.

A convergent synthesis would involve preparing separate fragments containing the required functionalities and then coupling them in a late-stage step. For example, a suitably substituted o-haloaniline could be coupled with a terminal alkyne bearing a trifluoromethyl group, followed by a cyclization to form the indole ring. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by a Larock indole synthesis, are powerful tools for such strategies.

Precursor Design and Functional Group Compatibility in Multi-Step Synthesis

For a linear synthesis, 2-fluoro-6-nitro-toluene is a viable precursor. This compound can undergo a Leimgruber–Batcho indole synthesis, where condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization yields the corresponding 7-fluoroindole. google.com Another valuable precursor is 7-fluoro-1H-indole-2,3-dione (7-fluoroisatin), which can be prepared via cyclization of a substituted aniline. prepchem.com This dione (B5365651) can then be manipulated to install the C2-trifluoromethyl group, for example, through reaction with a trifluoromethylating agent and subsequent reduction.

The compatibility of functional groups throughout the synthetic sequence is a critical consideration. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups can significantly alter the reactivity of the indole ring. For instance, the nucleophilicity of the indole nitrogen and the C3 position will be reduced compared to the parent indole, which can affect the conditions required for subsequent reactions like N-alkylation or further C-H functionalization.

Computational and Theoretical Investigations of 7 Fluoro 2 Trifluoromethyl 1h Indole Chemistry

Density Functional Theory (DFT) Studies

DFT has become a cornerstone in the computational analysis of fluorinated indoles, enabling detailed investigations into their synthesis and electronic structure.

The synthesis of 2-trifluoromethyl indoles often involves complex reaction pathways. DFT calculations are crucial for elucidating these mechanisms, distinguishing between possible routes such as radical, single-electron transfer (SET), or nucleophilic substitution (SN2-type) pathways.

For instance, in the photocatalyzed radical trifluoromethylation of indoles using reagents like sodium trifluoromethanesulfinate (CF3SO2Na), DFT calculations can model the step-by-step process. researchgate.net This typically involves:

Initiation: Generation of the trifluoromethyl radical (•CF3) from the precursor.

Propagation: Addition of the •CF3 radical to the C2 or C3 position of the indole (B1671886) ring. For 7-fluoroindole (B1333265), the C2 position is a common target for such additions.

Rearomatization: Oxidation and subsequent deprotonation to restore the aromatic indole ring, yielding the final 2-trifluoromethyl product.

DFT helps to map the potential energy surface of these steps, identifying the most energetically favorable pathway.

Alternatively, trifluoromethylation can occur via an SN2-type mechanism. Computational studies on the trifluoromethylation of related heterocycles like pyrrole (B145914) with electrophilic "CF3+" sources, such as Umemoto's or Togni's reagents, have been performed. rsc.org DFT calculations comparing backside versus frontside attack of the nucleophile (the indole) on the reagent have shown that the reaction preferentially proceeds via a backside attack mechanism, consistent with an SN2 process. rsc.org These computational models provide a framework for understanding how 7-fluoroindole would react with such electrophilic trifluoromethylating agents to form 7-Fluoro-2-(trifluoromethyl)-1H-indole.

A critical application of DFT is the calculation of the energetic profiles of reaction pathways, including the characterization of intermediates and transition states (TS). While specific data for this compound is not prominently published, the principles can be illustrated with DFT studies on analogous systems, such as the enantioselective trifluoromethylation of oxindoles. researchgate.net

In a typical reaction profile, DFT is used to calculate the relative Gibbs free energies (in kcal/mol) of reactants, intermediates, transition states, and products. The highest energy point on the reaction coordinate represents the rate-determining transition state. For example, in a magnesium-catalyzed trifluoromethylation, the analysis would involve the formation of a magnesium-oxindole enolate complex, its reaction with the CF3 source through a key transition state, and the final product release. researchgate.net The calculated energy barriers provide a quantitative measure of reaction feasibility and kinetics.

Table 1: Illustrative DFT-Calculated Energetic Profile for a Trifluoromethylation Reaction Step This table is based on a model system (enantioselective trifluoromethylation of an oxindole) to illustrate the type of data generated from DFT analysis. researchgate.net Energies are relative Gibbs free energies in solution (kcal/mol).

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., Indole-Mg-Ligand complex + CF3 reagent) | 0.0 |

| Int-1 | Initial complex formation | -5.2 |

| TS-1 | Transition state for CF3 transfer | +15.8 |

| Int-2 | Post-transfer intermediate | -25.1 |

| Product | Trifluoromethylated indole + byproducts | -30.5 |

This interactive table is based on data for an analogous reaction to demonstrate the principles of DFT energetic profile analysis.

Conformational Analysis and Stereoelectronic Effects

The geometry and electronic properties of the this compound are heavily influenced by the potent stereoelectronic effects of its fluorine-containing substituents.

The fluorine atom at C7 and the trifluoromethyl (CF3) group at C2 exert powerful influences on the indole scaffold.

Electronic Effects: Both substituents are strongly electron-withdrawing, which significantly lowers the electron density of the indole ring system. The CF3 group, in particular, is one of the strongest electron-withdrawing groups in medicinal chemistry. nih.gov This electronic perturbation deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution.

Conformational Effects: Stereoelectronic interactions dictate the preferred three-dimensional arrangement of the molecule. The "fluorine gauche effect" is a key principle, describing the tendency of fluorine to adopt a gauche (60°) rather than anti (180°) conformation relative to an adjacent electron-accepting group or system. acs.orgresearchgate.net In the context of the indole ring, the C-F and C-CF3 bonds create specific electronic environments that influence the planarity and interaction of the molecule with biological targets. These groups can also engage in weak hydrogen bonds and other electrostatic interactions, further guiding molecular conformation. nih.gov

The nitrogen atom in an indole ring is typically considered sp2-hybridized and planar to maximize aromaticity. However, it can undergo a process known as pyramidal inversion, where it rapidly oscillates through a planar transition state. wikipedia.org The energy barrier to this inversion is sensitive to the electronic environment.

Prediction of Reactivity and Regioselectivity in Chemical Transformations

DFT calculations are powerful predictive tools for assessing the reactivity and regioselectivity of this compound in chemical reactions. This is achieved by calculating various molecular properties and reactivity indices.

Global Reactivity Descriptors: These indices provide a general overview of the molecule's stability and reactivity. Key descriptors include the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Other descriptors like chemical potential (μ), hardness (η), and the global electrophilicity index (ω) quantify the molecule's tendency to accept or donate electrons. researchgate.netrsc.org Due to the electron-withdrawing substituents, this compound is expected to have a low HOMO energy, a low LUMO energy, and a high electrophilicity index, classifying it as a strong electrophile.

Table 2: Representative Global Reactivity Descriptors (Conceptual) This table presents conceptual values to illustrate how DFT-derived descriptors are used to predict reactivity.

| Descriptor | Definition | Predicted Trend for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Low |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low |

| HOMO-LUMO Gap | ELUMO - EHOMO | Relatively Large (indicating high kinetic stability) |

| Electrophilicity Index (ω) | Measure of energy lowering upon accepting electrons | High |

Local Reactivity Descriptors (Fukui Functions): To predict where a reaction will occur (regioselectivity), local descriptors are used. Fukui functions, derived from DFT, identify the most electrophilic and nucleophilic sites within a molecule. researchgate.net For this compound, the calculations would likely predict the following:

Electrophilic Attack: The entire ring is deactivated. Any potential electrophilic substitution would be directed to the least deactivated positions of the benzene (B151609) portion, likely C4 and C6.

Nucleophilic Attack: The molecule is highly susceptible to nucleophilic attack. The Fukui functions would indicate that the carbon atoms bearing the fluorine (C7) and the trifluoromethyl group (C2) are the most electrophilic centers, making them prime targets for nucleophilic aromatic substitution (SNAr) reactions.

Emerging Research Directions and Future Prospects in Fluorinated Indole Chemistry

Sustainable and Green Chemistry Approaches in Indole (B1671886) Fluorination and Trifluoromethylation

The chemical industry's growing emphasis on sustainability has spurred the development of environmentally benign methods for synthesizing fluorinated and trifluoromethylated indoles. nih.govnih.gov Traditional approaches often involve harsh reagents and generate significant waste, prompting a shift towards greener alternatives. nih.govbeilstein-journals.org

A notable advancement is the use of aqueous media for indole functionalization, which mitigates the need for toxic organic solvents. nih.gov For instance, a highly selective monofluorination of unprotected indoles has been achieved in water using a proline-based surfactant, PS-750-M. acs.org This method relies on a simultaneous difluorination-hydrodefluorination process, showcasing the potential of micellar catalysis in green fluorine chemistry. acs.org Another sustainable strategy involves a Brønsted acid-catalyzed oxa-Pictet–Spengler reaction under metal-free conditions to produce indole-fused pyran derivatives. acs.org

In the realm of trifluoromethylation, metal-free approaches are gaining traction. nih.gov An efficient method for synthesizing 2-trifluoromethylindoles utilizes the inexpensive and low-toxicity sodium triflinate (CF₃SO₂Na) under metal-free conditions, offering a safer alternative to heavy metal catalysts. rsc.org The development of reusable catalysts and reactions that proceed under ambient conditions are key goals in making these processes more sustainable. bohrium.com

Table 1: Comparison of Traditional vs. Green Fluorination/Trifluoromethylation Methods

| Feature | Traditional Methods | Green/Sustainable Methods |

| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, or solvent-free conditions nih.govbeilstein-journals.org |

| Reagents | Harsh and hazardous (e.g., HF, F₂) numberanalytics.com | Milder, less toxic reagents (e.g., Selectfluor, CF₃SO₂Na) acs.orgrsc.org |

| Catalysts | Often rely on precious or toxic metals acs.org | Metal-free systems, earth-abundant metal catalysts (e.g., copper, iron) rsc.orgnumberanalytics.comacs.org |

| Waste | Significant generation of hazardous byproducts | Reduced waste, atom-economical reactions beilstein-journals.orgnih.gov |

| Energy | Often require high temperatures and pressures | Milder reaction conditions, use of photoredox or electrochemical methods bohrium.comnumberanalytics.com |

Chemo- and Regioselective Late-Stage Functionalization of Complex Indole Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the direct modification of complex molecules at a late point in the synthetic sequence, thereby avoiding de novo synthesis. nih.gov Achieving chemo- and regioselectivity in LSF of intricate indole scaffolds remains a significant challenge due to the multiple reactive sites within the indole nucleus. nih.govnih.gov

Significant progress has been made in controlling the site of functionalization. For instance, palladium-catalyzed C-H arylation of the complex drug osimertinib (B560133) can be directed to either the C2 position of the indole or the acrylamide (B121943) terminal C(sp²)-H by simply switching the base. nih.gov This base-controlled regiodivergence provides a powerful tool for creating diverse analogues from a single substrate. nih.gov

Directing groups have also proven instrumental in achieving site-selectivity. The installation of specific groups on the indole nitrogen or at the C3 position can direct functionalization to the typically less reactive C4, C5, C6, or C7 positions of the benzene (B151609) ring. acs.org For example, an N-P(O)tBu₂ group can direct C7 and C6 arylation, while a C3-pivaloyl group can facilitate C5 and C4 functionalization. acs.org

The inherent reactivity of the indole ring often favors functionalization at the C3 position. nih.gov However, strategies to achieve C2-selectivity have been developed, including the use of specific directing groups, additives, or by blocking the C3 position. nih.gov

Development of Novel and Highly Efficient Fluorinating and Trifluoromethylating Reagents

The development of new reagents is critical for advancing fluorination and trifluoromethylation chemistry, aiming for improved efficiency, selectivity, and safety.

In fluorination, electrophilic fluorinating reagents like Selectfluor have been effectively used for the difluorohydroxylation of indoles, leading to 3,3-difluoroindolin-2-ols with high regioselectivity at the C3 position. acs.org This reagent has also been employed in the synthesis of 3-fluorooxindoles from 3-substituted indoles. acs.orgnih.gov

For trifluoromethylation, hypervalent iodine reagents, such as Togni's reagent, have become prominent. acs.org These reagents can achieve direct C2-selective trifluoromethylation of indoles when used with a copper catalyst. acs.org Efforts are ongoing to synthesize new generations of these reagents with varied substituents to fine-tune their reactivity and selectivity. acs.org

Sodium triflinate (CF₃SO₂Na), also known as Langlois' reagent, is an inexpensive and easy-to-handle source of the trifluoromethyl radical. rsc.org It has been successfully used for the C2-trifluoromethylation of indoles in a metal-free, TBHP-promoted reaction. rsc.org Radical-based trifluoromethylation has been a widely studied area, with various reagents and catalytic systems being explored. bohrium.com

Table 2: Key Reagents for Indole Fluorination and Trifluoromethylation

| Reagent Class | Specific Example(s) | Application | Reference(s) |

| Electrophilic Fluorinating Reagents | Selectfluor | Monofluorination, Difluorohydroxylation, Synthesis of 3-fluorooxindoles | acs.orgacs.orgacs.orgnih.gov |

| Hypervalent Iodine Reagents | Togni's Reagent | C2-Trifluoromethylation of indoles | acs.orgnih.gov |

| Trifluoromethyl Radical Precursors | Sodium Triflinate (CF₃SO₂Na), Umemoto reagents, Ruppert-Prakash reagent | C2-Trifluoromethylation, General trifluoromethylation | rsc.org |

Expansion of Substrate Scope and Synthesis of Densely Functionalized Indole Analogues

A primary goal in synthetic methodology is to develop reactions that are tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of compounds. Recent advancements have significantly expanded the substrate scope for the synthesis of fluorinated and functionalized indoles.

For example, a metal-free method for producing 2-trifluoromethyl NH-indole products from simple anilines and hexafluoroacetylacetone (B74370) is tolerant of various functional groups on the aniline (B41778) starting material. nih.gov Similarly, a palladium-catalyzed C4-alkynylation of 3-formyl indoles using a transient directing group has been shown to be compatible with numerous N-substituents and substituents on the indole ring. acs.org

The synthesis of densely functionalized indoles, including those with multiple fluorine-containing groups or other functionalities, is an area of active research. acs.org For instance, a transition-metal-free double indolylation of gem-difluorocyclopropanes has been developed to create gem-diindolylcyclopropanes, which are highly functionalized structures with potential pharmaceutical applications. acs.org The ability to construct complex, polycyclic, and spirocyclic indole scaffolds further broadens the accessible chemical space. mdpi.comacs.orgmdpi.com

The development of cascade reactions, where multiple bonds are formed in a single operation, has proven to be an efficient strategy for building complex indole architectures. researchgate.net These methods, often catalyzed by transition metals like palladium, can generate fused tricyclic indole skeletons in a streamlined fashion. mdpi.com

Q & A

Q. What computational tools predict the reactivity of trifluoromethyl-substituted indoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.